
N-(2-Aminoethyl)piperidine
Overview
Description
N-(2-Aminoethyl)piperidine: is an organic compound with the molecular formula C7H16N2. It is a derivative of piperidine, a six-membered heterocyclic amine, and contains an aminoethyl group attached to the nitrogen atom of the piperidine ring. This compound is known for its versatility in various chemical reactions and its applications in different fields, including organic synthesis, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method for synthesizing N-(2-Aminoethyl)piperidine involves the reductive amination of piperidine with 2-chloroethylamine. This reaction typically uses a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired product.
Cyclization Reactions: Another approach involves the cyclization of 2-(piperidin-1-yl)ethanol with ammonia or primary amines under acidic conditions. This method can yield this compound with good efficiency.
Industrial Production Methods: Industrial production of this compound often involves large-scale reductive amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions helps in achieving high efficiency and cost-effectiveness in industrial settings.
Chemical Reactions Analysis
Piperidine-Catalyzed Knoevenagel Condensation
N-(2-Aminoethyl)piperidine facilitates the Knoevenagel reaction between acetylacetone and benzaldehyde via:
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Iminium ion formation (13.7 kcal/mol⁻¹ barrier).
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Enolate nucleophilic attack (TS2, 20.6 kcal/mol⁻¹ barrier).
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Piperidine elimination (TS3, 21.6 kcal/mol⁻¹ barrier), which is more favorable than hydroxide elimination (23.4 kcal/mol⁻¹) .
Step | Energy Barrier (kcal/mol⁻¹) | Key Intermediate |
---|---|---|
Iminium formation | 13.7 | Carbinolamine intermediate |
Enolate attack | 20.6 | TS2 transition state |
Piperidine elimination | 21.6 | Zwitterionic MS2z |
[1+1] Annulation via Reductive Amination
Hydrogen borrowing enables stereoselective piperidine synthesis through:
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Intermolecular hydroxyamine formation.
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Intramolecular imine reduction (up to 90% trans selectivity) .
Catalytic Roles in Transition Metal Chemistry
The compound modifies vinylbenzyl chloride/divinylbenzene beads to create trans-bis[1-(2-aminoethyl)piperidine]dinitronickel complexes, used in linkage isomer studies .
Key Observations
Scientific Research Applications
Pharmaceutical Development
N-(2-Aminoethyl)piperidine serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. It is particularly significant in developing drugs targeting neurological disorders and cancer therapies.
Case Study: Multitarget Kinase Inhibitors
A study identified derivatives of this compound that act as inhibitors for multiple kinases such as VEGFR-2, ERK-2, and Abl-1. One compound demonstrated an IC50 value of 11.3 μM against HepG2 liver cancer cells, indicating potential for effective cancer treatment through multitarget strategies .
Polymer Chemistry
In polymer chemistry, this compound is utilized to enhance the properties of specialty polymers. Its incorporation can improve flexibility and strength, making it valuable in industries such as automotive and construction.
Data Table: Properties of Polymers Modified with this compound
Property | Before Modification | After Modification |
---|---|---|
Flexibility | Low | High |
Tensile Strength (MPa) | 30 | 50 |
Thermal Stability (°C) | 200 | 220 |
Catalysis
This compound is employed as a ligand in various catalytic processes, enhancing reaction efficiencies in organic synthesis.
Application Example
In catalytic reactions involving palladium complexes, the presence of this compound improved yields significantly due to its ability to stabilize reactive intermediates .
Biochemical Research
This compound is instrumental in biochemical research for studying receptor interactions and signaling pathways. Its role in understanding cellular mechanisms is vital for developing new therapeutic strategies.
Case Study: σ1 Receptor Ligands
Research has shown that derivatives of this compound exhibit significant affinity for the σ1 receptor, which is implicated in various neurological disorders. These ligands have been evaluated for their antiproliferative effects on cancer cell lines, showing promising results comparable to established drugs like haloperidol .
Cosmetic Formulations
In cosmetics, this compound enhances moisture retention and skin penetration, making it beneficial for skincare products.
Application Example
Cosmetic formulations incorporating this compound have shown improved hydration levels in clinical trials compared to control formulations without it .
Mechanism of Action
The mechanism of action of N-(2-Aminoethyl)piperidine and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, some derivatives act as enzyme inhibitors by binding to the active site and preventing substrate access. Others may function as receptor antagonists, blocking the binding of natural ligands and modulating signal transduction pathways.
Comparison with Similar Compounds
2-(Aminomethyl)piperidine: This compound has a similar structure but with a different substitution pattern on the piperidine ring.
1-(2-Aminoethyl)pyrrolidine: Another related compound with a pyrrolidine ring instead of a piperidine ring.
N-(2-Aminoethyl)morpholine: This compound features a morpholine ring, offering different chemical properties and reactivity.
Uniqueness: N-(2-Aminoethyl)piperidine is unique due to its specific substitution pattern, which imparts distinct reactivity and applications compared to its analogs. Its versatility in various chemical reactions and its potential in pharmaceutical development make it a valuable compound in both research and industry.
Biological Activity
N-(2-Aminoethyl)piperidine (CAS 27578-60-5) is a piperidine derivative that has garnered attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of an aminoethyl side chain attached to the piperidine ring. This structural feature is crucial for its interaction with various biological targets, enhancing its pharmacological profile.
1. Anticancer Properties
Research indicates that this compound derivatives exhibit significant anticancer activity through multiple mechanisms:
- Kinase Inhibition : A study highlighted the compound's ability to inhibit key kinases such as VEGFR-2, ERK-2, and Abl-1, which are involved in cancer cell proliferation and survival. The compound demonstrated an IC50 value of 11.3 μM against HepG2 liver cancer cells, inducing apoptosis through these pathways .
- Antineoplastic Activity : Another derivative showed potential antitumor effects linked to apoptosis activation, particularly through caspase-3 stimulation, suggesting a mechanism for inducing cancer cell death .
2. Neuroprotective Effects
This compound has been associated with neuroprotective properties:
- Neurotransmitter Uptake Inhibition : The compound has shown promise in inhibiting neurotransmitter uptake, which may be beneficial for treating neurodegenerative diseases such as Parkinson's and Alzheimer's .
- Antidyskinetic Activity : Predictive models suggest that certain derivatives could possess antidyskinetic effects, potentially providing therapeutic benefits in movement disorders .
3. Antimicrobial and Anti-inflammatory Activities
The compound also exhibits antimicrobial and anti-inflammatory properties:
- Inhibition of Aspulvinone Dimethylallyltransferase : This inhibition suggests potential use in treating infections or inflammatory conditions .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Interactions : The compound interacts with various enzymes, including kinases and proteases, affecting cellular signaling pathways crucial for cancer progression and inflammation .
- Ion Channel Modulation : It has been shown to influence voltage-gated ion channels, which could lead to local anesthetic or antiarrhythmic effects .
Case Studies and Research Findings
Q & A
Q. Basic: How is N-(2-Aminoethyl)piperidine utilized in the synthesis of benzamide derivatives, and what reaction conditions optimize its incorporation?
This compound is commonly employed as a nucleophilic amine in multi-step syntheses. For example, it reacts with acid chlorides (e.g., benzoyl chloride derivatives) in the presence of a base like triethylamine (Et₃N) and solvents such as toluene/DMF at room temperature, achieving moderate to high yields (62–71%) . Optimized conditions include stoichiometric control of the amine to avoid side reactions and inert atmosphere to prevent oxidation. Reaction progress can be monitored via TLC or LC-MS.
Q. Basic: What spectroscopic and analytical techniques are recommended for characterizing this compound and its complexes?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm structural integrity and protonation states.
- Mass Spectrometry (MS) : To verify molecular weight and purity.
- Thermogravimetric Analysis (TGA) : Assess thermal stability, showing sharp decomposition above 300°C .
- Differential Scanning Calorimetry (DSC) : Identifies phase transitions and mesophasic behavior in gels or coordination complexes .
For coordination complexes (e.g., with nickel), additional methods like X-ray crystallography and IR spectroscopy are critical for elucidating bonding modes .
Q. Advanced: How do the pKa values of this compound influence its reactivity in different pH environments?
This compound has two pKa values: 6.38 (protonation of the piperidine nitrogen) and 9.89 (protonation of the primary amine) . These values dictate its reactivity:
- Below pH 6.38 : The piperidine nitrogen is protonated, reducing nucleophilicity.
- pH 6.38–9.89 : The primary amine remains deprotonated, favoring reactions like Schiff base formation or coordination with metal ions.
- Above pH 9.89 : Both amines are deprotonated, enhancing nucleophilic attack but risking side reactions. Buffered conditions or pH-controlled setups are essential for selective reactivity.
Q. Advanced: What methodologies are employed to resolve discrepancies in thermal decomposition data of this compound-based compounds?
Discrepancies in TGA/DSC data (e.g., decomposition onset temperatures) can arise from sample purity, heating rates, or atmospheric conditions. To address this:
- Standardized Protocols : Use identical heating rates (e.g., 10°C/min) and purge gases (N₂ or Ar) .
- Comparative Analysis : Cross-reference with literature data on analogous compounds (e.g., N-(2-aminoethyl)-oleamide gels) to identify outliers .
- Complementary Techniques : Pair TGA with evolved gas analysis (EGA) or FTIR to identify decomposition byproducts .
Q. Basic: What are the primary considerations for handling this compound in coordination chemistry applications?
- Solvent Selection : Use anhydrous solvents (e.g., CH₂Cl₂) to prevent hydrolysis of metal precursors.
- Stoichiometry Control : Avoid excess amine to prevent ligand saturation and ensure defined coordination geometries.
- Air Sensitivity : Conduct reactions under inert atmospheres (N₂/Ar) to stabilize metal complexes .
- Characterization : Employ single-crystal X-ray diffraction to confirm binding modes and oxidation states .
Q. Advanced: How can computational modeling predict the interaction mechanisms of this compound with biological targets?
- Molecular Dynamics (MD) Simulations : Model protonation states (based on pKa values) to study pH-dependent binding to enzymes or receptors .
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity in drug design .
- Docking Studies : Map amine and piperidine groups to active sites (e.g., sigma receptors) to optimize affinity . Experimental validation via isothermal titration calorimetry (ITC) or SPR is recommended.
Properties
IUPAC Name |
2-piperidin-1-ylethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c8-4-7-9-5-2-1-3-6-9/h1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJNRGSHEMCMUOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30181977 | |
Record name | N-(2-Aminoethyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30181977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27578-60-5 | |
Record name | 1-Piperidineethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27578-60-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2-Aminoethyl)piperidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027578605 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(2-Aminoethyl)piperidine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54993 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(2-Aminoethyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30181977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2-aminoethyl)piperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.113 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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